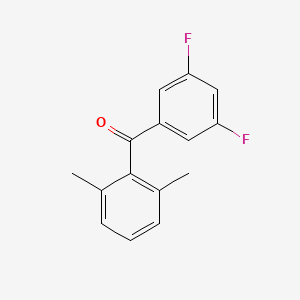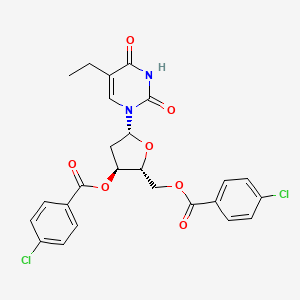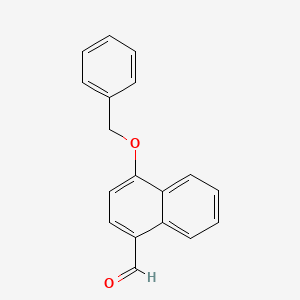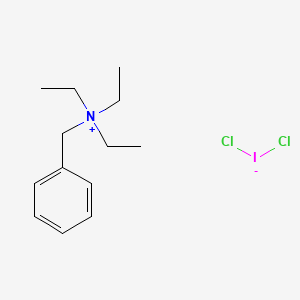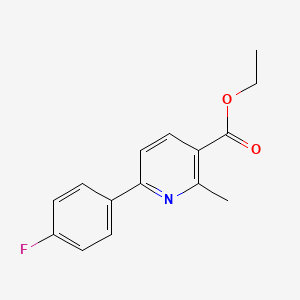
N-Methoxy-N-methyl-2-phenylbenzamide
Overview
Description
“N-Methoxy-N-methyl-2-phenylbenzamide” is an organic compound with the molecular formula C10H13NO2 . It is also referred to as a Weinreb amide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a methoxy group and a methyl group attached to the nitrogen atom . The molecular weight of the compound is 165.19 g/mol .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a refractive index of 1.533 (lit.) and a density of 1.085 g/mL at 25 °C (lit.) . The compound has a boiling point of 70 °C at 0.1 mmHg .Mechanism of Action
Target of Action
The primary target of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide interacts with its target, SDH, by forming a dipolar–dipolar interaction with C_S42, which increases the van der Waals interaction between the compound and SDH . This interaction inhibits the enzymatic activity of SDH, leading to disruption of energy production within the cell .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, two fundamental biochemical pathways for energy production within cells . The disruption of these pathways leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Pharmacokinetics
Similar compounds, known as weinreb amides, have been widely used as versatile synthetic intermediates in organic syntheses . These amides serve as excellent acylating agents for organolithium or organomagnesium reagents and as robust aldehyde group equivalents
Result of Action
The inhibition of SDH by N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide leads to a disruption of energy production within cells . This can result in cell death, making the compound potentially useful as a fungicide .
Action Environment
The action, efficacy, and stability of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s interaction with its target, SDH . .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(18-2)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTIUSCKFCSGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)
